molecular formula C15H12N2OS B3827408 2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole

2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole

Cat. No.: B3827408
M. Wt: 268.3 g/mol
InChI Key: YGOXOFYDQBHNFE-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that contains a 1,3,4-oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carbon disulfide followed by oxidative cyclization. One common method involves the reaction of 4-methylbenzenesulfonyl hydrazide with phenyl isothiocyanate to form the intermediate thiosemicarbazide, which is then cyclized using phosphorus oxychloride to yield the desired oxadiazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Substitution: Various electrophiles or nucleophiles in the presence of catalysts or under thermal conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the nature of the substituent introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)sulfinyl-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)sulfonyl-5-phenyl-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-1,3,4-thiadiazole

Uniqueness

2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole is unique due to its specific combination of a sulfanyl group and an oxadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse biological activities make it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS/c1-11-7-9-13(10-8-11)19-15-17-16-14(18-15)12-5-3-2-4-6-12/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOXOFYDQBHNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole
Reactant of Route 2
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2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole
Reactant of Route 3
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2-(4-Methylphenyl)sulfanyl-5-phenyl-1,3,4-oxadiazole

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